molecular formula C4H5ClOS2 B14710937 4-Chloro-4-methyl-1,2-dithiolan-3-one CAS No. 21083-32-9

4-Chloro-4-methyl-1,2-dithiolan-3-one

Cat. No.: B14710937
CAS No.: 21083-32-9
M. Wt: 168.7 g/mol
InChI Key: DHJSLSSSJWKLGY-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-1,2-dithiolan-3-one is a specialized chemical compound offered for research and development purposes. This organosulfur compound features a dithiolanone core structure, which is of significant interest in medicinal and synthetic chemistry. Compounds within this class are frequently investigated as precursors or intermediates in the synthesis of more complex molecules, such as 1,2-dithiole-3-thiones (dithiolethiones) . The primary research value of this compound and its analogs lies in their potential biological activity. Specifically, 1,2-dithiole-3-thiones have been extensively studied for their cancer-chemoprotective properties in various animal models, demonstrating efficacy in organs such as the liver, colon, and lung . The mechanism of action for these bioactive compounds is often linked to the activation of cellular defense pathways. Research suggests they can mediate the induction of phase II metabolic enzymes through the KEAP1-NRF2 signaling pathway . By modifying cysteine residues on the KEAP1 protein, these compounds stabilize the transcription factor NRF2, allowing its translocation to the nucleus and subsequent upregulation of antioxidant and cytoprotective genes . This mechanism contributes to their role in mitigating oxidative stress, a common hallmark in neurodegenerative diseases and other age-related pathologies . Furthermore, some dithiolethiones have shown promising anti-neuroinflammatory activity in cellular models, such as inhibiting nitrite production in stimulated microglial cells . Researchers may utilize this compound as a building block to develop novel compounds for studying these critical biological pathways. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

21083-32-9

Molecular Formula

C4H5ClOS2

Molecular Weight

168.7 g/mol

IUPAC Name

4-chloro-4-methyldithiolan-3-one

InChI

InChI=1S/C4H5ClOS2/c1-4(5)2-7-8-3(4)6/h2H2,1H3

InChI Key

DHJSLSSSJWKLGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CSSC1=O)Cl

Origin of Product

United States

Preparation Methods

Thiol-Ene Cycloadditions

A plausible route involves the [2+3] cycloaddition of a chlorinated thioketone with a sulfur donor. For instance, reacting 4-chloro-4-methyl-3-thioxopentan-2-one with elemental sulfur under thermal conditions could yield the target compound. This method mirrors the synthesis of 1,3-dithiolan-2-yl derivatives, where Lawesson’s reagent facilitates thionation.

Example Reaction Conditions

Reactant Reagent Temperature (°C) Time (h) Yield (%)
4-Chloro-4-methyl-thioketone S₈, DMF 120 6 ~50*

*Estimated based on analogous dithiolane syntheses.

Oxidative Cyclization of Dithiols

Oxidation of 4-chloro-4-methyl-1,2-dithiol precursors offers another pathway. For example, treating 4-chloro-4-methyl-1,2-ethanedithiol with iodine in dichloromethane induces cyclization to form the dithiolane ring. This approach is analogous to the synthesis of 1,2-dithiolane-3-pentanoic acid intermediates.

Chlorination Methodologies

Introducing the chloro substituent at the 4-position is critical. Two primary strategies emerge: direct chlorination of a pre-formed dithiolanone or incorporation during ring synthesis.

Post-Cyclization Chlorination

Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can functionalize the methyl-bearing carbon. In a study on dioxolane derivatives, sulfuryl chloride selectively chlorinated a methyl group adjacent to a carbonyl moiety at 40–60°C. Adapting this to 4-methyl-1,2-dithiolan-3-one would require optimizing solvent and stoichiometry to avoid ring degradation.

Chlorination Parameters

Substrate Reagent Solvent Temperature (°C) Time (h) Yield (%)
4-Methyl-1,2-dithiolan-3-one SO₂Cl₂ (1.2 eq) CH₂Cl₂ 50 2 ~65*

*Extrapolated from dioxolane chlorination.

In Situ Chlorination During Cyclization

Incorporating a chloro-substituted precursor during ring formation streamlines synthesis. For instance, using 4-chloro-4-methyl-3-ketopentanedithioate as a starting material could enable simultaneous ring closure and chloro-group retention. This method parallels the use of 6-halo intermediates in dithiolane syntheses.

Solvent and Catalytic Systems

Reaction media significantly influence yields and selectivity. Polar aprotic solvents like dichloromethane and dimethylformamide (DMF) are preferred for chlorination and cyclization, respectively. Catalytic Lewis acids, such as anhydrous aluminum chloride (AlCl₃), enhance electrophilic substitution in chlorination steps, as seen in the acylation of toluene with dichloroacetyl chloride.

Purification and Characterization

Post-synthetic purification typically involves vacuum distillation or recrystallization. For example, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one was isolated via vacuum distillation at 45–48°C/2 mmHg. Similarly, the target dithiolanone would require low-pressure distillation to prevent thermal decomposition. Spectroscopic characterization (NMR, IR) and X-ray crystallography, as applied to related dithiolanes, confirm structural integrity.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity : Ensuring chloro and methyl groups occupy the 4-position exclusively.
  • Side Reactions : Minimizing over-chlorination or ring-opening, particularly under acidic conditions.
  • Yield Improvement : Current estimated yields (~50–65%) warrant optimization via catalyst screening or flow chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-4-methyl-1,2-dithiolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-4-methyl-1,2-dithiolan-3-one involves its interaction with biological molecules through its reactive sulfur atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Leinamycin (1,2-Dithiolan-3-one 1-Oxide)

Structural Differences :

  • Leinamycin contains a macrocyclic 18-membered ring fused to its 1,2-dithiolan-3-one 1-oxide unit, absent in 4-Chloro-4-methyl-1,2-dithiolan-3-one .
  • The macrocycle introduces conformational rigidity, stabilizing the dithiolanone moiety against hydrolysis while retaining thiol reactivity .

Stability and Reactivity :

  • Hydrolytic Stability: Leinamycin’s decomposition rate in aqueous buffer (0.408 × 10⁻³ min⁻¹) is ~30x slower than its non-macrocyclic analogs (e.g., compound 5: 12.3 × 10⁻³ min⁻¹) .
  • Thiol Reactivity : Leinamycin reacts with glutathione (GSH) at 6.67 × 10⁻² min⁻¹, only 3.6x slower than compound 5 , indicating minimal steric hindrance from the macrocycle .

S-Deoxyleinamycin

Structural Differences :

  • S-Deoxyleinamycin lacks the 1-oxide group present in leinamycin, simplifying the dithiolanone core .

Reactivity and Bioactivity :

  • Despite reduced oxidative DNA cleavage activity compared to leinamycin, S-deoxyleinamycin retains cytotoxicity against cancer cells, underscoring the importance of the dithiolanone scaffold .
  • This compound shares this core but differs in substituents (Cl and CH₃ vs. leinamycin’s complex side chains), likely altering thiol affinity and metabolic stability .

Xenorhabdins and Other 1,2-Dithiolan-3-one Derivatives

Xenorhabdins:

  • These dithiolopyrrolone antibiotics feature a dithiolanone ring fused to a pyrrolidine. Their bioactivity relies on disulfide redox cycling, contrasting with this compound’s thiol-specific reactivity .

Simple 1,2-Dithiolan-3-ones (e.g., Compounds 76–78) :

  • Non-macrocyclic analogs exhibit rapid hydrolysis (e.g., compound 6 decomposes 15x faster than leinamycin) and unselective thiol reactions .
  • Substituent effects: The chloro and methyl groups in this compound may enhance electrophilicity at the ketone, accelerating thiol adduct formation compared to unsubstituted derivatives .

Data Tables

Table 1: Hydrolytic Stability of 1,2-Dithiolan-3-one Derivatives

Compound Decomposition Rate (×10⁻³ min⁻¹) Half-Life (h)
Leinamycin 0.408 ± 0.001 28.3
Compound 5 12.3 ± 0.3 0.94
Compound 6 6.12 ± 0.05 1.88
4-Chloro-4-methyl* ~15.0 (estimated) ~0.77

*Estimated based on structural similarity to compound 5 .

Table 2: Thiol Reactivity (GSH, pH 7.4)

Compound Rate Constant (×10⁻² min⁻¹)
Leinamycin 6.67 ± 0.01
Compound 5 24.1 ± 0.1
4-Chloro-4-methyl* ~20.0 (estimated)

*Assumes chloro substituent slightly reduces reactivity vs. compound 5 .

Key Findings

  • Macrocyclic vs.
  • Substituent Effects : Chloro and methyl groups in this compound likely increase electrophilicity but reduce steric protection, leading to faster hydrolysis than leinamycin .
  • Biological Implications : The absence of a macrocycle or complex side chains limits this compound’s DNA-targeting efficacy compared to leinamycin .

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